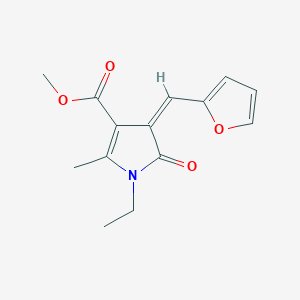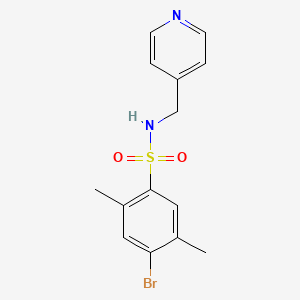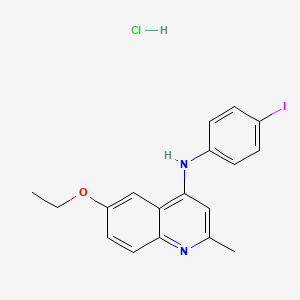![molecular formula C27H22N2O6S2 B4981829 N,N'-bis(2-methylphenyl)-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide](/img/structure/B4981829.png)
N,N'-bis(2-methylphenyl)-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-bis(2-methylphenyl)-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide, also known as BCD, is a synthetic compound that belongs to the family of chromene derivatives. BCD has garnered attention from the scientific community due to its potential for use in various applications, including as an anticancer agent, an anti-inflammatory agent, and a fluorescent probe. In
Mecanismo De Acción
N,N'-bis(2-methylphenyl)-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide exerts its biological effects through multiple mechanisms. As an anticancer agent, this compound induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt signaling pathway. This compound also inhibits the expression of anti-apoptotic proteins and induces DNA damage in cancer cells. As an anti-inflammatory agent, this compound inhibits the production of pro-inflammatory cytokines and reduces inflammation by suppressing the NF-κB signaling pathway. This compound also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces apoptosis and inhibits cell proliferation. This compound also inhibits the migration and invasion of cancer cells. Inflammatory cells, this compound inhibits the production of pro-inflammatory cytokines and reduces inflammation. This compound also reduces the levels of reactive oxygen species (ROS) and inhibits the activity of COX-2. This compound has been shown to have low toxicity in normal cells and tissues, making it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N,N'-bis(2-methylphenyl)-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide in lab experiments is its high purity and stability. This compound can be synthesized in large quantities with high yield and purity, making it suitable for use in various assays and experiments. Another advantage of this compound is its low toxicity in normal cells and tissues, which reduces the risk of side effects. However, one limitation of using this compound is its limited solubility in water, which may affect its bioavailability and efficacy. This compound may also exhibit different effects in different cell types and under different experimental conditions, which may complicate its use in certain studies.
Direcciones Futuras
There are several future directions for the research and development of N,N'-bis(2-methylphenyl)-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide. One direction is to further investigate its anticancer properties and its potential use in combination with other anticancer agents. Another direction is to explore its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases. This compound could also be further optimized to improve its solubility and bioavailability, which would enhance its therapeutic potential. Finally, this compound could be used as a fluorescent probe for the detection of other biomolecules and metal ions in biological samples.
Métodos De Síntesis
N,N'-bis(2-methylphenyl)-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide can be synthesized using a multi-step procedure that involves the condensation of 2-methylphenylamine with 2-hydroxybenzaldehyde, followed by cyclization and sulfonation. The final product is obtained through crystallization and purification. The synthesis of this compound has been optimized to increase the yield and purity of the compound.
Aplicaciones Científicas De Investigación
N,N'-bis(2-methylphenyl)-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide has been studied extensively for its potential use as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt signaling pathway. In addition to its anticancer properties, this compound has also been shown to possess anti-inflammatory activity. This compound inhibits the production of pro-inflammatory cytokines and reduces inflammation in animal models of arthritis and colitis. This compound has also been used as a fluorescent probe for the detection of metal ions in biological samples.
Propiedades
IUPAC Name |
3-N,8-N-bis(2-methylphenyl)-6-oxobenzo[c]chromene-3,8-disulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O6S2/c1-17-7-3-5-9-24(17)28-36(31,32)19-11-13-21-22-14-12-20(16-26(22)35-27(30)23(21)15-19)37(33,34)29-25-10-6-4-8-18(25)2/h3-16,28-29H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCSPNRSVFUJZKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)C4=C(C=C(C=C4)S(=O)(=O)NC5=CC=CC=C5C)OC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-(2-hydroxyethyl)ethanediamide](/img/structure/B4981754.png)
![1-[4-(4-fluorophenoxy)butoxy]-3-methoxybenzene](/img/structure/B4981756.png)
![2-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4981768.png)

![N~2~-(4-chlorobenzyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)phenyl]glycinamide](/img/structure/B4981776.png)
![3-{[3-(2-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 4-methylbenzenesulfonate](/img/structure/B4981782.png)

![1-[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]-N-methyl-N-(4-pyrimidinylmethyl)methanamine](/img/structure/B4981797.png)

![(5-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B4981824.png)
![2-(2,3-dimethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4981828.png)
![{4-[2-(2,6-dimethoxyphenoxy)ethoxy]phenyl}(phenyl)methanone](/img/structure/B4981830.png)
![2-(4-methylphenyl)-N-[2-(4-morpholinylmethyl)benzyl]acetamide](/img/structure/B4981831.png)
